molecular formula C13H25N3O2 B592115 tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate CAS No. 1131594-78-9

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate

Cat. No.: B592115
CAS No.: 1131594-78-9
M. Wt: 255.362
InChI Key: GMBLUCQZYCOUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its primary research value lies in its use as a versatile synthetic intermediate for the construction of more complex molecules. The structure incorporates both a piperidine and an azetidine ring, both of which are privileged scaffolds in pharmacology, often used to modulate the physicochemical and binding properties of drug candidates. This compound is particularly valuable in structure-guided drug design. Research on closely related structural analogs has demonstrated their application as potent inhibitors of parasitic targets, such as Trypanosoma brucei methionyl-tRNA synthetase (MetRS), for the development of new treatments for Human African Trypanosomiasis . In this context, the molecular scaffold serves as a core template that can be functionalized to optimize interactions with enzyme binding pockets, improving both binding affinity and selectivity . Furthermore, the tert-butyl carbamate (Boc) protecting group is a critical feature, providing stability during synthetic sequences and allowing for selective deprotection under mild acidic conditions to reveal a reactive amine group for further derivatization. This makes the compound an essential precursor in multi-step synthetic routes aimed at developing novel therapeutic agents, particularly in the areas of infectious diseases and oncology. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl N-(1-piperidin-3-ylazetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-5-4-6-14-7-11/h10-11,14H,4-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBLUCQZYCOUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662493
Record name tert-Butyl [1-(piperidin-3-yl)azetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131594-78-9
Record name 1,1-Dimethylethyl N-[1-(3-piperidinyl)-3-azetidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131594-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [1-(piperidin-3-yl)azetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Optimization and Yield Enhancement

Key variables influencing yield include solvent polarity, temperature, and stoichiometry. A comparative analysis of DMF versus dichloromethane (DCM) revealed that DMF enhances solubility of intermediates, achieving yields up to 50%. By contrast, reactions in DCM required longer stirring times (72 hours) but produced higher purity products. The table below summarizes optimized conditions for carbamate formation:

Parameter Optimal Value Impact on Yield
SolventDMF50% yield in 16 hours
Coupling AgentHATU1.6 eq for full conversion
BaseDIPEA4 eq for deprotonation
TemperatureRoom temperature (25°C)Minimizes side reactions

The azetidine moiety is synthesized via ring-closing reactions or cyclization of linear precursors . A scalable two-step method reported by ACS Publications demonstrates the regio- and diastereoselective formation of azetidines from simple building blocks. In this approach, a kinetically controlled reaction between a primary amine and a dihaloalkane in tetrahydrofuran (THF) produced the azetidine ring with >90% diastereoselectivity. Density functional theory (DFT) calculations confirmed that the four-membered ring formation is favored under low-temperature conditions (-78°C), avoiding thermodynamic preference for pyrrolidine derivatives.

Piperidine Functionalization

The piperidine ring is often functionalized prior to azetidine coupling. For example, tert-butyl (3-methylpiperidin-3-yl)carbamate was methylated using paraformaldehyde and sodium triacetoxyborohydride in dichloroethane (DCE), yielding a quaternary ammonium intermediate. Subsequent acid hydrolysis with 4N HCl in dioxane removed protective groups, generating the free amine for azetidine conjugation.

Convergent Synthesis Approaches

Convergent strategies involve parallel synthesis of the azetidine and piperidine subunits followed by coupling. A notable protocol involves:

  • Synthesis of Boc-protected azetidine : Azetidine-3-carboxylic acid was treated with Boc anhydride in the presence of DMAP (4-dimethylaminopyridine) to form tert-butyl azetidin-3-ylcarbamate.

  • Piperidine activation : Piperidin-3-amine was alkylated with 1-bromo-3-chloropropane to introduce a reactive chloride group.

  • Coupling via nucleophilic substitution : The Boc-protected azetidine displaced the chloride on the piperidine derivative in acetonitrile at 60°C, yielding the final product after 24 hours.

Purification and Analytical Validation

Crude products are typically purified via silica gel chromatography (0–5% methanol in DCM) or reverse-phase HPLC . Analytical characterization employs:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR spectra show distinct peaks for the tert-butyl group (δ 1.4 ppm) and azetidine protons (δ 3.2–3.6 ppm).

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 269.389 [M+H]<sup>+</sup>.

  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using a C18 column with acetonitrile/water gradients.

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods based on yield, scalability, and practicality:

Method Yield Scalability Complexity Reference
Carbamate coupling50%ModerateLow
Azetidine cyclization90%HighHigh
Convergent synthesis65%LowModerate

Chemical Reactions Analysis

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like halides or amines replace specific groups within the compound.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol

Scientific Research Applications

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Research involving this compound includes the development of new therapeutic agents and drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate , differing in substituents, heterocyclic cores, or functional groups. Key comparisons are based on synthetic yields, purity, molecular properties, and reported biological activities.

Table 1: Azetidine-Piperidine Carbamate Derivatives
Compound Name Substituents Molecular Weight ([M+H]⁺) Purity (%) Key Applications/Notes Reference
tert-Butyl (1-(2-Aminopyrimidin-4-yl)azetidin-3-yl)(ethyl)carbamate (24c) Ethyl, 2-aminopyrimidin-4-yl 280 >99 H₃ receptor agonist; high-affinity binding
tert-Butyl (1-(2-Amino-6-methylpyrimidin-4-yl)azetidin-3-yl)(ethyl)carbamate (23c) Ethyl, 6-methylpyrimidin-4-yl 294 >99 Improved metabolic stability vs. 24c
tert-Butyl (1-Benzhydrylazetidin-3-yl)carbamate (26) Benzhydryl 63 Intermediate for chiral catalysts
tert-Butyl (1-(pyrimidin-2-yl)azetidin-3-yl)carbamate Pyrimidin-2-yl Kinase inhibitor scaffold
Table 2: Piperidine-Based Carbamates
Compound Name Substituents Molecular Weight ([M+H]⁺) Purity (%) Key Applications/Notes Reference
tert-Butyl (3R,4R)-1-(6-chloropyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-ylcarbamate (39) Chloropyrimidinyl, trifluorophenyl Antiviral candidate (undisclosed target)
tert-Butyl (1-(2-chloronicotinoyl)piperidin-3-yl)carbamate 2-chloronicotinoyl Intermediate for kinase inhibitors
Key Structural and Functional Differences:

Azetidine vs. Derivatives like 24c (Table 1) replace piperidine with pyrimidine, enhancing H₃ receptor affinity . Piperidine-based carbamates (Table 2) often prioritize bulkier substituents (e.g., trifluorophenyl in 39) for hydrophobic interactions in enzyme active sites .

Substituent Effects :

  • Ethyl vs. Methyl Groups : Ethyl-substituted analogs (e.g., 24c ) exhibit higher purity (>99%) and receptor binding compared to methyl derivatives (e.g., 23b , 95.5% purity) .
  • Pyrimidine Modifications : 6-Methylpyrimidine (23c ) improves metabolic stability over unsubstituted pyrimidine (24c ) due to reduced oxidative metabolism .

Synthetic Challenges :

  • The target compound’s discontinued status contrasts with active synthesis of analogs like 24c and 23c , which achieve >99% purity via microwave-assisted coupling and flash chromatography .
  • Yields for related compounds vary widely: 14a (a pyrazolopyrimidine-carbamate) is synthesized in 33% yield , whereas 24c is obtained in >99% purity .

Research Implications and Limitations

  • Solubility : Carbamate protection (Boc group) generally enhances solubility, but substituents like benzhydryl (26 ) reduce it (63% purity) due to increased hydrophobicity .
  • Commercial Availability : The discontinuation of the target compound highlights the need for custom synthesis, whereas analogs remain accessible for structure-activity relationship (SAR) studies .

Biological Activity

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a compound that combines a tert-butyl group, piperidine ring, and azetidine moiety. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential applications in drug development.

The molecular formula of this compound is C14H27N3O2C_{14}H_{27}N_{3}O_{2}, with a molecular weight of approximately 269.38 g/mol . The compound features a stable carbamate group, which is known for its utility in various chemical reactions and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. Common methods include:

  • Reagents : Tert-butyl carbamate, 1-(piperidin-3-yl)azetidine.
  • Conditions : The reaction is conducted in the presence of bases such as sodium hydride or potassium carbonate, using solvents like DMF or THF at room temperature or slightly elevated temperatures.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It acts as a ligand that can bind to receptors or enzymes, modulating their activity. The presence of both piperidine and azetidine rings enhances its binding affinity and specificity, allowing it to influence various biological pathways .

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities, including:

  • Antiparasitic Activity : Studies have shown that related compounds can inhibit the growth of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). For instance, compounds optimized through structure-guided design have demonstrated low toxicity to mammalian cells while effectively inhibiting parasite growth .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases associated with dysregulated enzyme activity.

Case Studies and Research Findings

Several studies have explored the potential applications of similar compounds:

  • A study on inhibitors for Trypanosoma brucei methionyl-tRNA synthetase revealed that structural modifications significantly impact potency and selectivity against the target enzyme. Compounds with optimized structures showed EC50 values as low as 22 nM .

Comparison with Similar Compounds

A comparison table illustrates the differences in biological activity among structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamatePiperidine ring variantModerate enzyme inhibition
tert-Butyl ((1-(piperazin-1-yl)methyl)azetidine-1-carboxylatePiperazine instead of piperidineHigher selectivity against specific targets
tert-Butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylateUnique spirocyclic structurePotent antiparasitic effects

Q & A

Q. What synthetic routes are commonly employed for tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
  • Protection/deprotection strategies for amine groups using tert-butyl carbamate (Boc) to ensure regioselectivity.
  • Coupling reactions to link piperidine and azetidine moieties, often mediated by carbodiimides (e.g., DCC) or coupling reagents like HATU.
  • Solvent selection (e.g., DCM, THF, or DMF) impacts reaction kinetics and yield. Polar aprotic solvents enhance nucleophilicity but may require strict moisture control .
  • Temperature control (0–25°C) minimizes side reactions, such as Boc group cleavage or azetidine ring strain-induced rearrangements .
  • Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization ensures ≥95% purity. Monitor via TLC or HPLC .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms regiochemistry and detects impurities (e.g., residual solvents or unreacted intermediates) .
  • Mass spectrometry (ESI- or EI-MS) validates molecular weight and fragmentation patterns .
  • HPLC/GC quantifies purity and identifies byproducts (e.g., diastereomers or oxidized derivatives) .
  • X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar piperidine-azetidine carbamates?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., fluorination at piperidine C3 or azetidine N1) to isolate pharmacophore contributions .
  • Comparative assays : Use standardized in vitro models (e.g., enzyme inhibition or receptor binding assays) under identical conditions to minimize variability. For example, test analogs against acetylcholinesterase or GPCR targets .
  • Computational modeling : Molecular docking (AutoDock Vina) or MD simulations predict binding modes and explain activity differences due to steric/electronic effects .

Q. What strategies are effective in managing stereochemical outcomes during synthesis?

  • Methodological Answer :
  • Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., enantiopure piperidine-3-carboxylic acid) to control azetidine ring stereochemistry .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps (e.g., Suzuki coupling for biaryl moieties) .
  • Dynamic resolution : Utilize enzymes (lipases) for kinetic resolution of racemic intermediates in hydrolytic reactions .

Q. How should conflicting data on toxicity or stability be addressed in preclinical studies?

  • Methodological Answer :
  • Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways (e.g., Boc cleavage or azetidine ring opening) .
  • Toxicology assays : Compare cytotoxicity (MTT assay) across cell lines (HEK293 vs. HepG2) to assess tissue-specific effects. Cross-validate with in silico toxicity prediction tools (e.g., ProTox-II) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.